4-Ethoxy-2-methylbenzoyl chloride
Description
4-Ethoxy-2-methylbenzoyl chloride is an acyl chloride derivative characterized by a benzoyl backbone substituted with an ethoxy group (-OCH₂CH₃) at the para position and a methyl group (-CH₃) at the ortho position. This compound is primarily utilized in organic synthesis, particularly in the preparation of esters, amides, or other derivatives via nucleophilic acyl substitution. Its reactivity is driven by the electrophilic carbonyl carbon and the electron-withdrawing effects of the chloride leaving group.
Properties
IUPAC Name |
4-ethoxy-2-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQUXKQQLGENHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-2-methylbenzoyl chloride can be synthesized through the acylation of 4-ethoxy-2-methylbenzoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acylation reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methylbenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-ethoxy-2-methylbenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents are used under anhydrous conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
4-Ethoxy-2-methylbenzoic acid: Formed from hydrolysis.
Scientific Research Applications
4-Ethoxy-2-methylbenzoyl chloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of amides, esters, and other derivatives.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through acylation reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those requiring specific acyl groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-ethoxy-2-methylbenzoyl chloride with three related acyl chlorides, emphasizing molecular structure, physicochemical properties, and reactivity.
Table 1: Comparative Analysis of Acyl Chlorides
*Calculated based on molecular formula.
Key Observations:
Steric hindrance: The additional ethyl group in 5-ethoxy-3-ethyl-2-methoxybenzoyl chloride reduces accessibility to the carbonyl carbon, slowing reaction kinetics relative to less-substituted analogs .
Physical Properties :
- Boiling points : 2-Methylbenzoyl chloride (213°C) has a lower boiling point than bulkier derivatives, likely due to weaker intermolecular forces.
- Melting points : Crystalline derivatives like 4-methoxyphenacyl chloride (98–100°C) exhibit higher melting points than liquid-phase analogs, influenced by molecular symmetry and packing .
Applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
